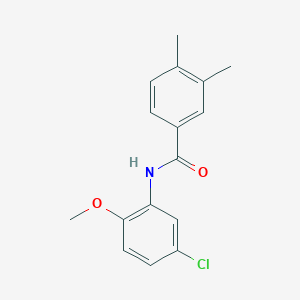

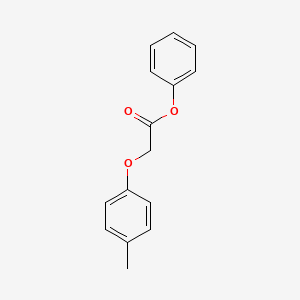

N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide, also known as Olodaterol, is a long-acting beta2-adrenergic agonist (LABA) used in the treatment of chronic obstructive pulmonary disease (COPD). It was developed by Boehringer Ingelheim and approved by the FDA in 2013. Olodaterol is a highly selective beta2-adrenergic agonist that binds to the beta2-adrenergic receptors in the lungs, leading to bronchodilation and improved breathing.

Wirkmechanismus

N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide binds selectively to the beta2-adrenergic receptors in the lungs, leading to the activation of adenylate cyclase and the production of cyclic AMP (cAMP). This results in the relaxation of the smooth muscles in the airways, leading to bronchodilation and improved airflow. N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide has a long duration of action, allowing for once-daily dosing.

Biochemical and Physiological Effects:

N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide has been shown to have minimal systemic effects, as it is primarily absorbed in the lungs and undergoes rapid metabolism and elimination. It has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials. N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide has also been shown to have a low potential for drug interactions.

Vorteile Und Einschränkungen Für Laborexperimente

N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide has several advantages for lab experiments, including its well-established synthesis method and its selective binding to the beta2-adrenergic receptors. It can be used to study the effects of beta2-adrenergic agonists on lung function and airway smooth muscle relaxation. However, its use in lab experiments is limited by its specificity for the beta2-adrenergic receptors and its intended use in the treatment of COPD.

Zukünftige Richtungen

There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide, including its use in combination with other COPD medications, its potential for use in other respiratory diseases, and its effects on inflammation and oxidative stress in the lungs. Additionally, further studies are needed to evaluate the long-term safety and efficacy of N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide in the treatment of COPD.

Synthesemethoden

The synthesis of N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide involves several steps, including the preparation of the key intermediate 3,4-dimethylbenzoyl chloride and the coupling reaction between the intermediate and 5-chloro-2-methoxyaniline. The final product is obtained after purification and crystallization. The synthesis method is well-established and has been described in several patents and publications.

Wissenschaftliche Forschungsanwendungen

N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of COPD. It has been shown to improve lung function, reduce exacerbations, and improve quality of life in patients with moderate to severe COPD. N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide has also been studied in combination with other COPD medications, such as inhaled corticosteroids and long-acting muscarinic antagonists, to provide additional benefits.

Eigenschaften

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c1-10-4-5-12(8-11(10)2)16(19)18-14-9-13(17)6-7-15(14)20-3/h4-9H,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKZGZWKXNZVGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[1-(3-nitrophenyl)ethylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide](/img/structure/B5763146.png)

![3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B5763157.png)

amino]ethanol](/img/structure/B5763165.png)

![(2,4-dimethoxybenzyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5763204.png)

![3-[4-(4-fluorophenyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5763209.png)

![N-[3-(methylthio)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5763216.png)

![2-(4-chlorophenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5763219.png)

![2-methoxy-4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenyl acetate](/img/structure/B5763234.png)